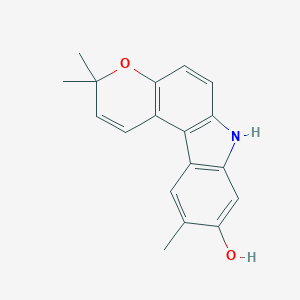

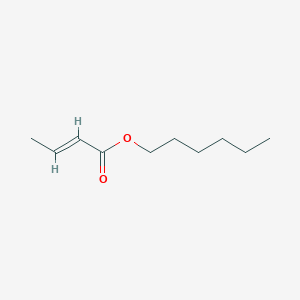

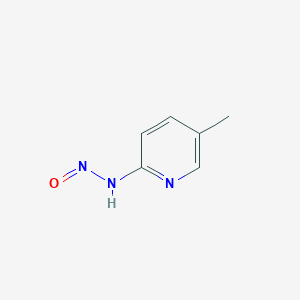

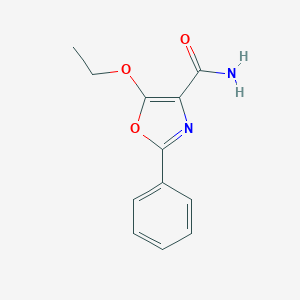

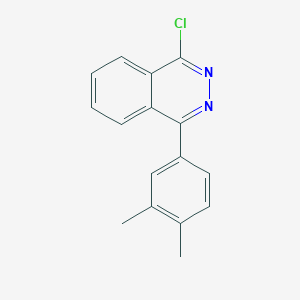

N-(5-methylpyridin-2-yl)nitrous amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methylpyridin-2-yl)nitrous amide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a nitric oxide donor and has been found to have several biochemical and physiological effects.

科学的研究の応用

Synthesis Techniques

N-(5-methylpyridin-2-yl)nitrous amide, a derivative of nitropyridine, can be synthesized through various innovative techniques. The synthesis of related nitropyridyl carboxamides involves the reaction of 3-Nitropyridine with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO, showcasing the versatility of nitropyridine derivatives in chemical synthesis (Amangasieva et al., 2018). Moreover, the formation of 4-dialkylaminopyridine derivatives from 3-nitropyran-2-one N-functionalized amidines through reaction with secondary amines and the existence of these compounds in tautomeric forms demonstrate the chemical complexity and adaptability of these compounds (Bertacche et al., 2007).

Chemical Reactions and Applications

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, revealing their potential in synthesizing tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation (Holt & Fiksdahl, 2007). These reactions not only underline the chemical richness of these compounds but also hint at their applications in creating complex molecular architectures.

Material Synthesis and Probe Development

The study of 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media illustrates the application of nitropyridine derivatives in the development of chemical sensors. Such compounds can be specifically designed for environmental monitoring or biological systems, indicating the intersection of organic synthesis with practical applications in various fields (Singh et al., 2020).

特性

IUPAC Name |

N-(5-methylpyridin-2-yl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASOXTKEANXGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)